![molecular formula C22H15N3O3S B3020085 (Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 373612-77-2](/img/structure/B3020085.png)
(Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
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Overview
Description
The compound "(Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile" is not directly described in the provided papers. However, the papers do discuss a related Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a side-chain used in the fourth generation of cephem antibiotics. This compound is synthesized from aminoisoxazoles and involves skeletal rearrangement, indicating a complex synthetic pathway that might share similarities with the synthesis of the compound .
Synthesis Analysis
The synthesis of the related Z-isomer involves several steps, starting with the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to produce methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates. These intermediates are then converted into the target compound through the reaction with O-methylhydroxylamine. An alternative route involves O-methylation of a hydroxyimino derivative to exclusively yield the desired Z-isomer. These methods suggest that the synthesis of the compound of interest might also require multiple steps and careful control of reaction conditions to achieve the correct isomeric form .
Molecular Structure Analysis
While the molecular structure of "(Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile" is not analyzed in the papers, the structure of the Z-isomer discussed involves a thiadiazol moiety, which is known for its involvement in hydrogen bonding and potential for bioactivity. The presence of a methoxyimino group and the Z-configuration are also crucial for the biological activity of cephem antibiotics, suggesting that the stereochemistry and functional groups in the compound of interest are likely important for its properties and potential applications .
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specifically involving "(Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile". However, the synthesis of the related Z-isomer indicates that the compound can undergo reactions such as skeletal rearrangement and O-methylation. These reactions are significant as they help in achieving the desired isomeric form, which is essential for the biological activity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not detailed in the provided papers. Nonetheless, the synthesis and structure of the related Z-isomer suggest that the compound might possess properties typical of cephem antibiotics, such as stability under physiological conditions and the ability to interact with bacterial enzymes. The presence of aromatic rings and heteroatoms in the compound's structure could also influence its solubility, reactivity, and overall pharmacokinetic profile .
properties
IUPAC Name |
(Z)-3-(4-methoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c1-27-17-8-6-16(7-9-17)24-12-15(11-23)21-25-19(13-29-21)18-10-14-4-2-3-5-20(14)28-22(18)26/h2-10,12-13,24H,1H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGNEWOYFXIZOI-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile |
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